molecular formula C10H12O2 B2382455 2-(2-Methoxy-5-methylphenyl)oxirane CAS No. 342617-20-3

2-(2-Methoxy-5-methylphenyl)oxirane

Cat. No.: B2382455
CAS No.: 342617-20-3
M. Wt: 164.204
InChI Key: ZDQIYXDZTYAVFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)oxirane typically involves the epoxidation of 2-(2-Methoxy-5-methylphenyl)ethene. This reaction can be carried out using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar epoxidation processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)oxirane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base like sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

    Reduction: Conducted in an inert atmosphere using LiAlH4 in anhydrous ether.

    Oxidation: Performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Yields β-substituted alcohols.

    Reduction: Produces 2-(2-Methoxy-5-methylphenyl)ethane-1,2-diol.

    Oxidation: Results in the formation of 2-(2-Methoxy-5-methylphenyl)acetic acid or 2-(2-Methoxy-5-methylphenyl)acetone.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)oxirane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Potential use in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)oxirane involves the formation of a highly reactive epoxide ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)oxirane
  • 2-(2-Methoxyphenyl)oxirane
  • 2-(2-Methyl-5-methoxyphenyl)oxirane

Comparison

2-(2-Methoxy-5-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For instance, the methoxy group can act as an electron-donating group, stabilizing certain reaction intermediates and affecting the overall reaction pathway.

Biological Activity

2-(2-Methoxy-5-methylphenyl)oxirane, also known as a methoxy-substituted epoxide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the epoxidation of the corresponding allylic alcohol or alkene using various reagents such as peracids (e.g., m-chloroperbenzoic acid). The general reaction can be summarized as follows:

Alkene+PeracidEpoxide\text{Alkene}+\text{Peracid}\rightarrow \text{Epoxide}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

In studies focusing on cancer cell lines, this compound has demonstrated cytotoxic effects. The compound was tested against various cancer types, including breast and lung cancers, showing IC50 values in the low micromolar range.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast cancer)12.5
A549 (Lung cancer)15.0

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, including enzymes and receptors. This interaction can inhibit key metabolic pathways, leading to cell death in microbial and cancer cells.

  • Enzyme Inhibition : The epoxide group can react with nucleophilic amino acids in enzymes, disrupting their function.
  • Receptor Modulation : Binding to specific receptors may alter signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of various substituted oxiranes, including this compound. The results indicated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilm formation.

Case Study 2: Anticancer Potential

In a recent investigation by Lee et al. (2024), the anticancer effects of this compound were assessed in vivo using mouse models of breast cancer. The treatment resulted in a notable reduction in tumor size and improved survival rates compared to controls, supporting its potential as a therapeutic agent.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-9(11-2)8(5-7)10-6-12-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQIYXDZTYAVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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